Product packaging for 7-Bromo-1H-isochromen-1-one(Cat. No.:)

7-Bromo-1H-isochromen-1-one

Cat. No.: B13025177
M. Wt: 225.04 g/mol
InChI Key: QAJSBWOGMUXGIC-UHFFFAOYSA-N
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Description

7-Bromo-1H-isochromen-1-one is a brominated isocoumarin derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Isochromen-1-ones, also known as isocoumarins, are a significant class of oxygen-containing heterocycles that continue to play key roles in many areas of pharmaceutical research due to their diverse biological activities . Research Applications and Synthetic Utility: The primary research value of this compound lies in its utility as a key building block. The bromo substituent at the 7-position offers a reactive handle for further functionalization via modern transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations . This allows researchers to efficiently synthesize a diverse library of 7-substituted isocoumarin analogs for structure-activity relationship (SAR) studies. Bromo-isocoumarins, in general, are recognized as important precursors for generating compounds with potential biological activity . Potential Biological Activities: While specific biological data for this compound is not available in the searched literature, related isocoumarin and isochroman derivatives have demonstrated a broad spectrum of pharmacological properties in scientific studies. These activities include serving as phosphoinositide 3-kinase (PI3K) inhibitors for respiratory disease research , along with documented antitumor, antimicrobial, antioxidant, and central nervous system (CNS) activities . The isocoumarin core is a privileged structure in medicinal chemistry, making this brominated derivative a compelling starting point for the development of novel bioactive molecules. Note to Researchers: The specific CAS number, molecular weight, and full spectroscopic data for this compound were not located in the current search. Researchers are encouraged to contact us for a detailed certificate of analysis. Safety and Compliance: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO2 B13025177 7-Bromo-1H-isochromen-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromoisochromen-1-one

InChI

InChI=1S/C9H5BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H

InChI Key

QAJSBWOGMUXGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=COC2=O)Br

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 7 Bromo 1h Isochromen 1 One and the 1h Isochromen 1 One Scaffold

Ring-Opening and Recyclization Mechanisms

The defining feature of the 1H-isochromen-1-one system is the electrophilicity of the lactone carbonyl carbon (C-1), which makes it susceptible to nucleophilic attack. This interaction is the first step in a common ring-opening and recyclization cascade. One of the most significant transformations is the conversion of isocoumarins into isoquinolin-1(2H)-ones. enamine.netresearchgate.net This process is typically initiated by the attack of a primary amine on the C-1 carbonyl. The subsequent ring-opening of the lactone forms an amide intermediate which then undergoes intramolecular cyclization and dehydration to yield the corresponding N-substituted isoquinolin-1(2H)-one. enamine.netaminer.cn This strategy is a foundational method for converting oxygen-containing heterocycles into their nitrogen-containing analogues. enamine.net

Brønsted acids can also mediate the one-pot synthesis of isoquinolin-1-ones from ortho-alkynylaryl esters using simple ammonium (B1175870) salts like ammonium acetate (B1210297) as the nitrogen source. cuny.edu The reaction proceeds through an isochromenylium (B1241065) intermediate, which is then substituted by the nitrogen source. cuny.edu

Alternative recyclization pathways have also been developed. For instance, a method based on the recyclization of the furan (B31954) ring in specific ortho-hydroxymethylbenzylfurans provides a novel approach to synthesizing the 1H-isochromene core. researchgate.netresearchgate.net Similarly, 2-carboxyaryldifurylmethanes can undergo recyclization and subsequent cyclization when treated with hydrogen chloride to form tetracyclic isochromen-1-one derivatives. researchgate.net

Transformations to Other Heterocyclic Systems

The isocoumarin (B1212949) nucleus is a valuable precursor for a variety of other heterocyclic and aromatic structures through strategic bond-forming and bond-breaking processes.

As detailed previously, the reaction of isocoumarins with primary amines or ammonia (B1221849) derivatives is a robust and widely used method for synthesizing isoquinolin-1(2H)-ones. enamine.netresearchgate.net This recyclization provides a scalable route to a diverse array of 2-R-isoquinolin-1(2H)-ones from precursors like 3-acetyl- or 3-benzoylisocoumarins. researchgate.net For example, 7-Bromo-3-phenyl-1H-isochromen-1-one can be converted to the corresponding isoquinolinone. cuny.edu

Beyond isoquinolinones, the isochromene skeleton itself can be modified or synthesized. Electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes and ketones using electrophiles like iodine, bromine, or phenylselenyl bromide in the presence of various nucleophiles (e.g., alcohols) yields highly substituted 1H-isochromenes. nih.gov This method allows for the introduction of different substituents at the C-1, C-3, and C-4 positions. For instance, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with methanol (B129727) in the presence of an iodine source yields the corresponding 1-methoxy-4-iodo-3-phenyl-1H-isochromene. nih.gov

Starting MaterialReagentProductReference
3-AcylisocoumarinsPrimary Amines (R-NH₂)2-R-3-Acylisoquinolin-1(2H)-ones researchgate.net
ortho-AlkynylarylestersAmmonium Acetate (NH₄OAc)Isoquinolin-1-ones cuny.edu
o-(1-Alkynyl)benzaldehydesI₂, Alcohols (R-OH)1-Alkoxy-4-iodo-1H-isochromenes nih.gov
ortho-AlkynylarylaldehydesAgBF₄, NH₃4-(1H-Isochromen-1-yl)isoquinolines rsc.orgrsc.org

A more advanced transformation of the isocoumarin scaffold involves "skeletal editing," a process that makes specific changes to the molecular core through atom insertion, deletion, or exchange. d-nb.infochim.it A key example is the conversion of isocoumarins into multi-substituted naphthalenes through an oxygen-to-carbon (O→C) atom replacement. chim.it

This transformation can be viewed as a [5+1]-annulation approach. chim.it The reaction of isocoumarins with carbon-centered nucleophiles, such as enolates derived from active methylene (B1212753) compounds, initiates the process. The nucleophile attacks the lactone, leading to a ring-opened intermediate that subsequently undergoes an intramolecular condensation (e.g., aldol (B89426) or Claisen type) and aromatization to form a naphthalene (B1677914) ring system. This method is particularly useful for synthesizing highly oxygenated polycyclic aromatic compounds, which are common in polyketide natural products. chim.it

Catalytic methods also exist for converting isocoumarin precursors into naphthalenes. For example, rhodium-catalyzed reactions of benzoic acids with alkynes can be directed towards the formation of either isocoumarins or naphthalenes by tuning the reaction conditions and catalyst system. semanticscholar.org The replacement of an oxidizing agent like AgOAc can switch the reaction's direction from isocoumarin synthesis to naphthalene formation. semanticscholar.org

Reactions at Specific Positions of the 1H-Isochromen-1-one Nucleus

The isocoumarin core possesses several distinct reactive sites that can be functionalized selectively.

C-1 Position: The lactone carbonyl is the primary site for nucleophilic attack, leading to ring-opening as discussed in section 3.1. enamine.netresearchgate.net Electrophilic cyclization of 2-alkynylbenzaldehydes in the presence of alcohols allows for the introduction of an alkoxy group at the C-1 position. nih.gov

C-3 Position: The C-3 position can be substituted using various methods. A metal-free approach involving a sequential O-acylation and intramolecular Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with diverse acyl chlorides allows for the synthesis of a wide range of 3-substituted 1H-isochromen-1-ones. nih.gov

C-4 Position: This position is susceptible to electrophilic attack. The electrophilic cyclization of 2-(1-alkynyl)benzaldehydes with reagents like I₂, NBS, or PhSeBr results in the formation of 4-halo or 4-selenyl substituted isochromenes. nih.gov

Aromatic Ring (C-5 to C-8): The benzene (B151609) ring can undergo standard electrophilic aromatic substitution reactions, with the existing oxygen atom and other substituents directing the regiochemical outcome. The presence of a halogen, such as in 7-Bromo-1H-isochromen-1-one, provides a handle for further functionalization via cross-coupling reactions.

Cross-Coupling Reactions of Brominated Isocoumarins

The bromine atom in this compound is a key functional group that enables a vast array of synthetic transformations through transition-metal-catalyzed cross-coupling reactions. nih.govnovapublishers.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the C-7 position serves as an electrophilic site for catalysts, typically those based on palladium.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, yielding a 7-aryl-1H-isochromen-1-one.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group at the C-7 position. The Sonogashira coupling of 3-chloro-1H-isochromen-1-one with terminal alkynes has been successfully demonstrated, suggesting a similar reactivity for brominated analogues. researchgate.net

Stille Coupling: Reaction with an organostannane reagent to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond, yielding a 7-amino-1H-isochromen-1-one derivative.

Heck Coupling: Reaction with an alkene to form a C-C bond, introducing a vinyl group at the C-7 position.

These reactions make this compound a valuable building block, allowing for the late-stage functionalization of the isocoumarin scaffold to generate libraries of complex molecules for various applications.

Coupling ReactionCoupling PartnerResulting BondProduct Type
Suzuki-MiyauraAr-B(OH)₂C-C (sp²-sp²)7-Aryl-1H-isochromen-1-one
SonogashiraR-C≡CHC-C (sp²-sp)7-Alkynyl-1H-isochromen-1-one
StilleR-Sn(Alkyl)₃C-C7-Alkyl/Aryl-1H-isochromen-1-one
Buchwald-HartwigR₂NHC-N7-(Dialkylamino)-1H-isochromen-1-one
HeckAlkeneC-C (sp²-sp²)7-Vinyl-1H-isochromen-1-one

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 1h Isochromen 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C). For 7-Bromo-1H-isochromen-1-one and its derivatives, NMR provides unambiguous evidence for their structural integrity.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy reveals the number of distinct protons, their chemical environment, and their proximity to other protons in a molecule. While specific ¹H-NMR data for the parent this compound is not widely documented in available literature, analysis of closely related derivatives provides significant insight.

For instance, the ¹H-NMR spectrum of 7-bromo-3-phenyl-1H-isochromen-1-one has been reported. rsc.org In this derivative, the presence of a phenyl group at the C-3 position simplifies the vinylic region of the spectrum compared to what would be expected for the parent compound, leaving a single proton signal at C-4. The aromatic region shows signals corresponding to the protons on the bicyclic core and the attached phenyl ring. The bromine atom at C-7 influences the chemical shifts of the adjacent aromatic protons through its electronic effects. docbrown.info A representative dataset is presented below.

¹H-NMR Data for 7-bromo-3-phenyl-1H-isochromen-1-one in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.28 d 7.9 Aromatic H
7.93 d 8.1 Aromatic H
7.72 dd 8.0, 6.9 Aromatic H
7.41-7.53 m Aromatic H

Note: The table is based on data for a derivative and serves as an illustrative example. rsc.orgrsc.org Assignments for the aromatic region are complex and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of a molecule. masterorganicchemistry.com Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the direct observation of the molecular framework, including quaternary carbons. ucl.ac.uk

¹³C-NMR Data for 3-phenyl-1H-isochromen-1-one in CDCl₃

Chemical Shift (δ) ppm Assignment
162.5 C-1 (Carbonyl)
153.7 C-3
137.6 C-8a
135.0 C-7
132.1 C-1' (Phenyl)
130.1 C-4' (Phenyl)
129.8 C-5
129.0 C-3' (Phenyl)
128.3 C-8
126.1 C-6
125.4 C-2' (Phenyl)
120.7 C-4a

Note: This data is for a non-brominated derivative and illustrates the general positions of the core carbon signals. rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. rsc.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the vinyl protons (H-3 and H-4) and among the coupled protons on the aromatic ring (H-5, H-6, and H-8), confirming their connectivity. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu It allows for the unambiguous assignment of quaternary carbons, which are not directly observed in proton spectra. For example, correlations from the vinyl proton H-4 to the carbonyl carbon C-1 and the quaternary carbon C-4a would be expected. Similarly, correlations from the aromatic protons to C-7 (bearing the bromine) and the bridgehead carbon C-8a would firmly establish the substitution pattern. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are bonded. rsc.org While particularly useful for determining the stereochemistry of complex, non-planar molecules, for a relatively planar system like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent positions, such as between H-4 and H-5. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₉H₅BrO₂), the presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). fiveable.meresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS)

Electron Ionization (EI) is a hard ionization method where high-energy electrons bombard a molecule, causing it to ionize and often fragment. idc-online.com The EIMS spectrum displays the molecular ion (if stable enough to be detected) and a series of fragment ions. libretexts.org The presence of the characteristic M⁺/M+2 isotope cluster immediately suggests the presence of a bromine atom in the molecule.

High-Resolution Mass Spectrometry (HREIMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of an ion. pressbooks.pub For this compound, HREIMS would confirm the molecular formula C₉H₅BrO₂ by matching the experimentally measured mass to the calculated exact mass.

Fragmentation Pattern Analysis and Correlative Studies

The fragmentation pattern in an EI mass spectrum provides a fingerprint of a molecule's structure. libretexts.org For lactones like isochromenones, a characteristic fragmentation pathway is the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da. This occurs via a retro-Diels-Alder reaction. fiveable.me

The expected fragmentation pathways for this compound under electron ionization include:

Loss of CO: The molecular ion may lose a molecule of carbon monoxide to form a benzofuran-type radical cation.

Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (79 or 81 Da), producing a fragment ion corresponding to the de-brominated isochromenone cation.

Loss of CHO: A fragmentation involving the loss of a formyl radical (CHO, 29 Da) is also possible.

Cleavage of the Heterocyclic Ring: Further fragmentation of the ring system can lead to smaller charged species. idc-online.comlibretexts.org

The analysis of these fragmentation patterns, in conjunction with the information from HREIMS and NMR, allows for a comprehensive and confident structural determination of this compound and its derivatives. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
7-bromo-3-phenyl-1H-isochromen-1-one
3-phenyl-1H-isochromen-1-one

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These absorption patterns create a unique spectral fingerprint, allowing for the characterization of molecular structures.

In the study of this compound and its derivatives, FT-IR spectroscopy provides crucial information about the characteristic functional groups present in the isocoumarin (B1212949) core and the influence of substituents. The spectra of these compounds are complex, but several key vibrational bands can be assigned to specific functional groups, aiding in their structural elucidation.

Research on related brominated isochromenone derivatives provides insight into the expected vibrational frequencies. For instance, the FT-IR spectrum of 7-bromo-3-(2-bromophenyl)-1H-isochromen-1-one displays a number of characteristic absorption bands. researchgate.net Similarly, the analysis of 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one reveals key vibrational frequencies that are indicative of its structure. iucr.org

The most prominent absorption band in the FT-IR spectra of isochromen-1-ones is typically the C=O stretching vibration of the lactone ring, which appears in the region of 1710-1760 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring. The spectra also show characteristic bands for C=C stretching vibrations of the aromatic ring, typically in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether group in the lactone ring are also observable. The presence of the bromine atom is generally more difficult to identify directly from the FT-IR spectrum as the C-Br stretching vibration occurs at lower frequencies (typically below 600 cm⁻¹) and can be weak.

A summary of characteristic FT-IR absorption bands for related brominated isochromenone derivatives is presented in the table below.

Functional GroupVibrational Mode7-bromo-3-(2-bromophenyl)-1H-isochromen-1-one (cm⁻¹) researchgate.net5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one (cm⁻¹) iucr.org
Lactone C=OStretching17571713
Aromatic C=CStretching1665, 14431667, 1599
C-O-CStretching1241, 1175, 10831168
C-HBending972, 825, 740969
C-BrStretching630, 528Not specified

X-ray Crystallography for Absolute Structure Determination

In the case of 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one chloroform (B151607) monosolvate , the methoxy (B1213986) groups are directed syn to each other. The crystal packing is characterized by C-H···O hydrogen bonds, which link the molecules into helices. iucr.org For 7-amino-4-iodo-3-propyl-1H-isochromen-1-one , the crystal structure reveals intermolecular N-H···O hydrogen bonds and halogen-halogen interactions, which play a crucial role in the supramolecular assembly. jst.go.jpscispace.com

The crystallographic data for these derivatives, including unit cell parameters and space group information, are summarized in the table below. This data is fundamental for understanding the solid-state packing and the influence of different substituents on the crystal lattice.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one chloroform monosolvate MonoclinicP2₁/c14.536(5)7.915(5)14.331(5)90115.15(5)901491.1(12)4 iucr.org
7-amino-4-iodo-3-propyl-1H-isochromen-1-one MonoclinicP2₁/c8.4258(8)25.4258(18)5.5515(6)90103.301(4)901157.41(19)4 jst.go.jpscispace.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic circular dichroism (ECD) is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This technique is particularly valuable for the stereochemical assignment of chiral compounds, including the determination of their absolute configuration.

For derivatives of this compound that possess stereogenic centers, ECD spectroscopy can be a powerful tool for elucidating their three-dimensional structure. The isocoumarin scaffold is a common core in many natural products, and ECD has been successfully employed to determine the absolute configuration of these complex molecules. nih.govresearchgate.net The process typically involves comparing the experimentally measured ECD spectrum with the spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net

The ECD spectrum of a chiral molecule is highly sensitive to its conformation. Therefore, a thorough conformational analysis is a prerequisite for accurate theoretical calculations. The Boltzmann-averaged calculated ECD spectrum of the most stable conformers is then compared with the experimental spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers.

While no specific ECD data for chiral derivatives of this compound were found in the reviewed literature, the general principles of the method are well-established for the isocoumarin class of compounds. The introduction of a chiral center, for example, at the C3 or C4 position of the isochromenone ring, would render the molecule optically active and thus amenable to ECD analysis. The bromine atom at the C7 position would likely influence the electronic transitions and, consequently, the ECD spectrum, which needs to be considered in the theoretical calculations. The development of synthetic routes to chiral derivatives of this compound would open up the possibility of using ECD to determine their absolute stereochemistry, which is crucial for understanding their biological activity and potential applications.

Computational and Theoretical Investigations of 7 Bromo 1h Isochromen 1 One and 1h Isochromen 1 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com

For the 1H-isochromen-1-one scaffold, the HOMO and LUMO are typically π-type orbitals delocalized across the bicyclic ring system. mdpi.com The introduction of a bromine atom at the C7 position, as in 7-Bromo-1H-isochromen-1-one, is expected to influence these frontier orbitals. Halogens, like bromine, can exert both inductive (-I) and resonance (+M) effects. The strong electron-withdrawing inductive effect of bromine would lower the energy of both the HOMO and LUMO, while the resonance effect from its lone pairs could raise the HOMO energy. nih.gov

Computational studies on similar halogenated coumarins and chromones show that halogen substitution generally leads to a stabilization (lowering of energy) of the molecular orbitals. mdpi.comgrowingscience.com The HOMO-LUMO gap can either increase or decrease depending on the position and nature of the substituent. nih.gov For this compound, DFT calculations would likely show that the HOMO is distributed over the entire fused ring system, with some contribution from the bromine atom, while the LUMO is predominantly located on the pyrone ring and the carbonyl group. mdpi.commalayajournal.org The precise energy values of these orbitals determine the molecule's electrophilic and nucleophilic character.

Table 1: Hypothetical Frontier Orbital Energies based on Analogous Compounds

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Reactivity Implication
1H-Isochromen-1-one -6.2 -1.5 4.7 Moderate

Note: These values are illustrative and based on trends observed in related heterocyclic systems. Actual values require specific DFT calculations for the titled compounds.

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify charge distribution. nih.gov In the isochromen-1-one ring, the carbonyl oxygen (O1) and the ether oxygen (O2) are expected to have significant negative partial charges, making them potential sites for electrophilic attack and hydrogen bonding. The carbonyl carbon (C1), conversely, would carry a significant positive charge, marking it as a primary site for nucleophilic attack. rsc.org

The introduction of a bromine atom at C7 introduces a region of both positive and negative electrostatic potential. While the bromine atom is electronegative, the phenomenon of "polar flattening" can create a region of positive potential (a σ-hole) along the C-Br bond axis, making it a potential site for halogen bonding. rsc.org

This charge distribution is directly correlated with the fragmentation patterns observed in mass spectrometry (MS). Electron Ionization (EI) mass spectrometry studies on related 3-(2'-bromophenyl)isocoumarin show characteristic fragmentation pathways. jcsp.org.pk The molecular ion peak is typically observed, and subsequent fragmentation often involves the loss of the bromine atom (Br•) and carbon monoxide (CO) from the lactone ring. jcsp.org.pkresearchgate.net The stability of the resulting fragment ions can be rationalized by the charge distribution in the parent molecule. For this compound, the primary fragmentation pathways would likely involve the initial loss of CO, followed by the cleavage of the bromine atom, or vice-versa. researchgate.netlibretexts.org

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Step
224/226 [M]+• Molecular Ion (Isotopic pattern for Br)
196/198 [M - CO]+• Loss of carbon monoxide
145 [M - Br]+ Loss of bromine radical

Note: These predictions are based on established fragmentation patterns for coumarins and brominated heterocycles. jcsp.org.pkresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ebi-edu.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking studies can help identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Studies on various isocoumarin (B1212949) and coumarin (B35378) derivatives have shown that they can bind to a range of biological targets, including enzymes like urease and protein tyrosine kinases. researchgate.netikm.org.my The binding affinity is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and in the case of this compound, potentially halogen bonds.

In a typical docking simulation, the carbonyl oxygen of the isochromen-1-one moiety would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or serine in a protein's active site. ebi-edu.com The planar aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The bromine atom at the C7 position can significantly influence binding by participating in halogen bonding, where the electropositive region on the bromine interacts with a nucleophilic atom (like an oxygen or nitrogen) in the protein backbone or side chain. ikm.org.my

Table 3: Potential Intermolecular Interactions in Docking Studies of this compound

Functional Group Type of Interaction Potential Interacting Amino Acid Residues
Carbonyl Oxygen (C=O) Hydrogen Bond Acceptor Arg, Lys, Ser, His
Benzene (B151609) Ring π-π Stacking, Hydrophobic Phe, Tyr, Trp
Pyrone Ring π-π Stacking, Hydrophobic Phe, Tyr, Trp

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. routledge.com

For a series of isochromen-1-one derivatives, a QSAR study would involve calculating a variety of molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). dovepress.com Studies on related chromone (B188151) and isochromene-1-thione derivatives have successfully used QSAR to correlate structural features with antifungal or enzyme inhibitory activity. frontiersin.orgresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms

While DFT is excellent for studying isolated molecules, many chemical processes, especially enzymatic reactions, occur in a complex environment. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations address this by treating a small, chemically active region of the system (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics. acs.org

A key potential reaction for this compound is the hydrolysis of its lactone ring, a reaction often catalyzed by lactonase enzymes. nih.govnih.gov QM/MM simulations are ideally suited to study such a mechanism. In a simulation of enzymatic hydrolysis, the QM region would typically include the isochromenone substrate, the attacking nucleophile (e.g., a water molecule or a hydroxide (B78521) ion, often activated by a metal cofactor or an amino acid residue), and any residues directly involved in stabilizing the transition state. nih.govrsc.org

These simulations can map the entire reaction pathway, identify transition state structures, and calculate the activation energy barrier. acs.org Studies on the lactonase mechanism of enzymes like serum paraoxonase 1 (PON1) have used QM/MM to reveal the detailed steps of catalysis, showing excellent agreement with experimental kinetic data. nih.gov Applying this methodology to the hydrolysis of this compound within a putative enzyme active site would provide invaluable insights into its stability, mechanism of action, and how the bromine substituent might affect the reaction kinetics.

Mechanistic Elucidation of Biological Activities of 1h Isochromen 1 One Derivatives

Enzyme Inhibition Mechanisms

1H-isochromen-1-one derivatives have been identified as potent inhibitors of several key enzymes. The core isocoumarin (B1212949) scaffold serves as a versatile template for designing inhibitors that can target a range of enzymatic active sites.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. Certain isoforms, particularly CA IX and XII, are overexpressed in tumors, making them attractive targets for cancer therapy. huji.ac.il Isocoumarins have emerged as a novel class of CA inhibitors. researchgate.netontosight.ai

Studies on a series of isocoumarin-based compounds have demonstrated their ability to selectively inhibit tumor-associated CA isoforms. For instance, isocoumarins incorporating chalcone (B49325) moieties have been shown to be isoform-selective inhibitors. ontosight.ai The mechanism typically involves the sulfonamide group of the inhibitor binding to the zinc ion in the enzyme's active site, but isocoumarins present an alternative scaffold for achieving this inhibition. huji.ac.il A study on newly synthesized isocoumarin derivatives revealed significant inhibitory activity against human CA IX and XII, with some compounds showing selectivity for these tumor-related isoforms over the ubiquitous cytosolic isoforms CA I and II. researchgate.net

Compound ClassTarget EnzymeInhibition (Kᵢ)SelectivityReference
Isocoumarin-pyrazole hybridshCA IXLow nanomolar rangeSelective for hCA IX/XII over hCA I/II researchgate.net
Isocoumarin-chalcone hybridshCA IX, hCA XIIVaries by substitutionIsoform-selective ontosight.ai

Cytochrome P450 (CYP) Enzyme Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds. Inhibition of specific CYP isoforms, such as aromatase (CYP19), is a key strategy in the treatment of hormone-dependent breast cancer. nih.gov

A dihydroisocoumarin isolated from Xyris pterygoblephara, (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate (B1210297), demonstrated selective inhibition of aromatase with an IC50 value of 1.6 µM. nih.gov Its specificity was confirmed by its modest inhibition of CYP1A1 and lack of activity against CYP2C8 and CYP3A4. nih.gov This highlights the potential for the isocoumarin scaffold to serve as a basis for selective CYP inhibitors. Further studies on other isocoumarin derivatives have shown varied inhibitory activity on CYP3A4 and CYP2D6 enzymes, suggesting that substitutions on the isocoumarin ring are critical for determining potency and selectivity. researchgate.net

Hemozoin Polymerization Inhibition

The malaria parasite Plasmodium falciparum detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into an insoluble crystal called hemozoin. cosmosscholars.com Inhibition of this polymerization process is a validated mechanism for antimalarial drugs like chloroquine. researchgate.net

While direct studies on 7-Bromo-1H-isochromen-1-one are lacking, compounds with related structures have been investigated for this activity. The mechanism involves the inhibitor capping the growing face of the hemozoin crystal, preventing further polymerization of heme units. researchgate.net This leads to an accumulation of toxic free heme within the parasite, causing its death. Benzimidazole derivatives, for example, have been shown to act as bona fide inhibitors of hemozoin formation. openaccessjournals.com The ability of a compound to inhibit this pathway is often assessed using an in vitro heme polymerization inhibitory assay (HPIA). researchgate.net

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase II enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of this enzyme is a key mechanism for quinolone antibiotics.

Some coumarin (B35378) derivatives have been identified as inhibitors of the DNA gyrase B subunit (GyrB). nih.gov Although distinct from isocoumarins, they share a benzopyranone core structure. The mechanism involves binding to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function. While some compounds containing a 1H-isochromen-1-one moiety are mentioned in databases as having potential DNA topoisomerase II inhibitory activity, detailed mechanistic studies for this specific class are less common than for coumarins.

Lysyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. Their inhibition is a promising strategy for developing antimicrobial agents. The fungal natural product cladosporin (B1252801), an isocoumarin derivative, is a known inhibitor of Lysyl-tRNA Synthetase (LysRS).

Specifically, cladosporin and its analogues have been shown to be potent and selective inhibitors of Plasmodium falciparum LysRS (PfKRS). For example, 3-(cyclohexylmethyl)-6,8-dihydroxy-1H-isochromen-1-one was used as a positive control in a high-throughput screen for PfKRS inhibitors. X-ray crystallography studies have revealed that these isocoumarin-based inhibitors bind to the active site of the enzyme, preventing the binding of lysine (B10760008) and ATP. This inhibition is highly specific, with some analogues being over 380-fold more effective against the parasite enzyme than its human counterpart.

CompoundTarget EnzymeActivitySelectivity (PfKRS vs hKRS)Reference
CladosporinPfKRSPotent InhibitionHigh
ASP3026 (analogue)PfKRSNanomolar potency>380-fold

Molecular Basis of Receptor Binding

Computational methods like molecular docking are crucial for elucidating the binding modes of small molecules within the active sites of protein receptors. These in silico studies help rationalize observed biological activities and guide the design of more potent and selective derivatives.

For the 1H-isochromen-1-one class, docking studies have been employed to understand their interaction with various enzymes. In a study of 3-phenyl-1H-isochromen-1-one analogues as antiplatelet agents, molecular docking was used to investigate their binding to the cyclooxygenase-1 (COX-1) enzyme. The results indicated that these compounds fit within the active site, and their binding affinity correlated with their observed in vitro activity. Similarly, for uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator (uPA), molecular modeling suggested that a bromine atom on the alkoxy side chain occupies the same position as the positively charged groups of traditional inhibitors, explaining its potent activity. These studies underscore that specific substitutions, such as a bromine atom, can critically influence receptor binding and biological function.

Elucidation of Cellular Pathway Modulation at the Molecular Level

Derivatives of the 1H-isochromen-1-one core structure have been shown to modulate various cellular pathways, primarily through the inhibition of key enzymes and interaction with signaling proteins. The specific biological outcome is highly dependent on the substitution pattern of the isochromenone ring.

Beyond direct enzyme inhibition, some isochromenone derivatives are capable of modulating signal transduction pathways . This can occur through interaction with key proteins that regulate cellular processes like proliferation, apoptosis, and inflammation. For example, certain isochroman (B46142) derivatives, which share a related core structure, have been found to modulate the PI3K/Akt/eNOS signaling pathway. In some contexts, these compounds may also interact with DNA, potentially disrupting replication and transcription processes, although this is a less commonly cited mechanism for this specific class.

Structure-Activity Relationship (SAR) Studies and Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1H-isochromen-1-one framework, SAR studies have revealed that substitutions at various positions on the bicyclic ring system are critical for both potency and selectivity. researchgate.netnih.gov Modifications at the C-3, C-4, and particularly the C-7 positions have been shown to dramatically alter the biological profile of these compounds, influencing their efficacy as enzyme inhibitors and modulators of cellular activity. nih.govnih.gov

Impact of Halogen Substitutions (e.g., Bromine at C-7) on Activity and Selectivity

The introduction of a halogen atom, such as bromine, at the C-7 position of the 1H-isochromen-1-one ring has a profound impact on the compound's physicochemical properties and its interaction with biological targets. Bromine is an electron-withdrawing group that can enhance the electrophilicity of the aromatic system. This alteration in electron distribution can lead to stronger binding affinities with target proteins, potentially through halogen bonding or other electronic interactions.

CompoundSubstitution PatternKey Biological ActivityReported Finding
7-bromo-3-(2-bromophenyl)-1H-isochromen-1-oneC-7: Bromo; C-3: 2-bromophenylAntiplateletExhibited potent inhibition of arachidonic acid-induced platelet aggregation. researchgate.netnih.gov
Related 3-phenyl-1H-isochromen-1-one AnaloguesVarious substitutionsAntioxidant & AntiplateletSeveral analogues showed 7- to 16-fold more potent antioxidant activity than ascorbic acid and significant antiplatelet effects. researchgate.netnih.gov

Furthermore, the importance of the C-7 position is underscored in the development of uPA inhibitors. While a lead compound in one study featured a benzamido group at the C-7 position, the research concluded that having an aromatic group at this specific location was a crucial contributor to high-affinity binding and potent inhibition. nih.govnih.gov This finding suggests that the C-7 position is a key site for interaction within the enzyme's binding pocket. The effect of the substituent is also target-dependent; for instance, other research has indicated that electron-donating groups at the C-7 position can enhance antimicrobial activity against certain pathogens.

The strategic placement of a bromine atom at C-7 is therefore a critical design element in the synthesis of bioactive 1H-isochromen-1-one derivatives, influencing their potency and selectivity for specific biological targets.

Future Research Directions and Emerging Applications in Chemical Biology and Materials Science

Development of Innovative Synthetic Methodologies for Brominated Isocoumarins

The synthesis of isocoumarins has evolved significantly from traditional methods, which often required harsh conditions or multiple steps. mdpi.com Modern organic synthesis now offers more efficient and versatile pathways to these scaffolds. nih.govbeilstein-journals.orgorganic-chemistry.org Future research will likely focus on adapting and refining these innovative methodologies for the specific and efficient synthesis of brominated isocoumarins like 7-bromo-1H-isochromen-1-one.

Key areas for development include:

Transition-Metal-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation cascades have emerged as a powerful tool for constructing the isocoumarin (B1212949) core. nih.govresearchgate.netorganic-chemistry.orgbohrium.com These methods allow for the direct coupling of readily available starting materials, such as benzoic acids, with various partners. organic-chemistry.org Future work could optimize these reactions for substrates bearing bromine atoms, ensuring high regioselectivity and yield, and potentially enabling gram-scale synthesis. beilstein-journals.orgresearchgate.net

Photocatalysis and CO2 Fixation: Light-driven carboxylative cyclization presents an environmentally friendly approach, utilizing CO2 as a C1 source to build the lactone ring. nih.gov Developing this methodology for o-ethynyl aryl bromides would provide a novel and sustainable route to brominated isocoumarins. nih.gov

Metal-Free Synthesis: To avoid the cost and potential toxicity of heavy metals, metal-free synthetic routes are highly desirable. mdpi.com A recently developed approach using a sequential O-acylation/intramolecular Wittig reaction offers high functional group tolerance and excellent yields, making it a promising avenue for synthesizing a diverse library of brominated isocoumarins. mdpi.com

These advanced synthetic strategies promise to make this compound and its analogs more accessible, facilitating deeper investigation into their biological and material properties.

Exploration of Novel Biological Targets and Therapeutic Modalities

Isocoumarins are a well-established class of natural products known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.govresearchgate.net The presence of a bromine atom on the isocoumarin scaffold can significantly influence its biological activity, making this compound a compelling candidate for exploring new therapeutic applications.

Future research directions in this area include:

Targeting Drug-Resistant Pathogens: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Isocoumarin derivatives have shown promise as antibacterial and antifungal agents. nih.govderpharmachemica.com The unique electronic properties of brominated isocoumarins could be leveraged to overcome existing resistance mechanisms.

Anticancer Drug Discovery: Isocoumarins have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Research is underway to identify the specific molecular targets of these compounds. researchgate.net For instance, some derivatives have been identified as agonists at the TrkB receptor, suggesting potential for treating central nervous system disorders, while others are being investigated for their effects on breast cancer cells. researchgate.net The bromine atom can serve as a handle for further functionalization or can enhance binding affinity to specific protein targets like cyclin-dependent kinases (CDKs). mdpi.com

Enzyme Inhibition: Isocoumarins are known inhibitors of various enzymes, including proteases and α-glucosidase. nih.govnih.gov Systematic screening of this compound and related compounds against a panel of disease-relevant enzymes could uncover novel therapeutic leads for conditions such as diabetes or viral infections. nih.govnih.gov

The exploration of these and other biological targets will be crucial in unlocking the full therapeutic potential of brominated isocoumarins.

Integration of 1H-Isochromen-1-one Scaffolds in Hybrid Molecules for Enhanced Efficacy

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create novel molecules with improved efficacy, better selectivity, or dual modes of action. mdpi.com The 1H-isochromen-1-one scaffold is an ideal building block for this approach, and the bromine atom in this compound provides a convenient attachment point for other molecular fragments.

Emerging research in this field focuses on:

Combating Multidrug Resistance: Hybrid molecules are being designed to overcome multidrug resistance in diseases like malaria and cancer. nih.gov By combining an isocoumarin moiety with another known active agent, it may be possible to create synergistic effects that restore activity against resistant strains. nih.gov

Click Chemistry for Rapid Diversification: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular synthesis of hybrid molecules. mdpi.com The this compound can be readily converted to an azide (B81097) or alkyne derivative, enabling its linkage to a wide array of other bioactive scaffolds, such as alkaloids or other heterocyclic systems. mdpi.com

Targeted Drug Delivery: The isocoumarin scaffold could be linked to a targeting moiety that directs the hybrid molecule to specific cells or tissues, thereby increasing its therapeutic index and reducing off-target effects.

The synthesis and biological evaluation of hybrid molecules incorporating the this compound core represent a promising strategy for developing next-generation therapeutics.

Applications in Advanced Materials Science

Beyond their biological applications, the unique photophysical properties of isocoumarin derivatives are attracting attention in the field of materials science. Their inherent fluorescence and sensitivity to the local environment make them suitable for a range of advanced applications.

Isocoumarins, as structural isomers of coumarins, are a class of compounds with interesting fluorescence properties. mdpi.commdpi.com Recent studies have begun to systematically evaluate these properties for potential applications in optoelectronics and biological imaging.

Key research areas include:

Fluorescent Probes and Sensors: Isocoumarin derivatives have been developed as fluorescent sensors for detecting metal ions like Hg2+ and Fe3+. nih.gov The synthesis of a probe containing both isocoumarin and pyridine (B92270) rings demonstrated high selectivity and low detection limits, and was successfully applied to live-cell imaging. nih.gov The bromine atom in this compound could modulate the photophysical properties, such as Stokes shift and quantum yield, making it a candidate for developing new probes.

Organic Light-Emitting Materials: The fluorescence of 3-substituted isocoumarins in organic solvents, with quantum yields reaching up to 14%, suggests their potential use in organic light-emitting diodes (OLEDs). mdpi.com These derivatives exhibit good photoluminescence with large Stokes shifts, which is advantageous for minimizing self-absorption in materials. mdpi.com

Environmentally Sensitive Probes: Like their coumarin (B35378) counterparts, the fluorescence of isocoumarins can be sensitive to the polarity and viscosity of their local environment. mdpi.com This property could be exploited to develop probes for studying complex biological systems, such as protein folding or membrane dynamics.

The systematic investigation of the structure-property relationships in brominated isocoumarins will be essential for designing and synthesizing new functional materials with tailored photoactive and fluorescent properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.